

Alvelestat Tosylate: A Comparative Analysis of its Inhibitory Effect on Serine Proteases

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Compound of Interest

Compound Name: Alvelestat tosylate

Cat. No.: B605356

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For Researchers, Scientists, and Drug Development Professionals

Alvelestat tosylate, also known as AZD9668, is a potent and selective oral inhibitor of neutrophil elastase (NE). This serine protease plays a critical role in the pathogenesis of several inflammatory lung diseases, including Alpha-1 Antitrypsin Deficiency (AATD), chronic obstructive pulmonary disease (COPD), cystic fibrosis, and bronchiectasis. This guide provides a comparative analysis of Alvelestat's inhibitory activity against various serine proteases, supported by experimental data, to aid researchers in understanding its selectivity and potential therapeutic applications.

Comparative Inhibitory Activity of Alvelestat Tosylate

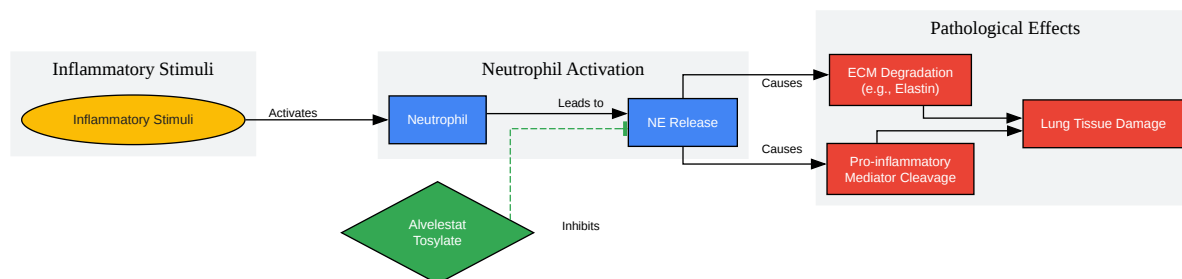
Alvelestat demonstrates high affinity and selectivity for neutrophil elastase. Its inhibitory potency against other serine proteases is significantly lower, highlighting its targeted mechanism of action. The following table summarizes the half-maximal inhibitory concentration (IC₅₀) and inhibition constant (K_i) values of Alvelestat against a panel of serine proteases.

Serine Protease	Alvelestat IC50	Alvelestat Ki	Selectivity vs. Neutrophil Elastase
Neutrophil Elastase (NE)	12 nM[1]	9.4 nM[1]	-
Proteinase 3 (PR3)	>100,000 nM	>100,000 nM	>8,333-fold
Cathepsin G	>100,000 nM	>100,000 nM	>8,333-fold
Chymotrypsin	>100,000 nM	>100,000 nM	>8,333-fold
Trypsin	>100,000 nM	>100,000 nM	>8,333-fold
Thrombin	>100,000 nM	>100,000 nM	>8,333-fold
Porcine Pancreatic Elastase	7,600 nM	-	~633-fold

Data compiled from Stevens et al., 2011 and other sources where indicated.

Mechanism of Action and Signaling Pathway

Neutrophil elastase, when released from activated neutrophils in the lungs, contributes to tissue damage and inflammation through the degradation of extracellular matrix proteins, such as elastin, and the cleavage of various cell surface receptors and inflammatory mediators. Alvelestat, as a reversible competitive inhibitor, binds to the active site of neutrophil elastase, preventing its enzymatic activity and thereby mitigating its downstream pathological effects.



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Inhibition of Neutrophil Elastase-Mediated Lung Injury by Alvelestat.

Experimental Protocols

The determination of the inhibitory activity of **Alvelestat tosylate** against various serine proteases is typically performed using in vitro enzymatic assays.

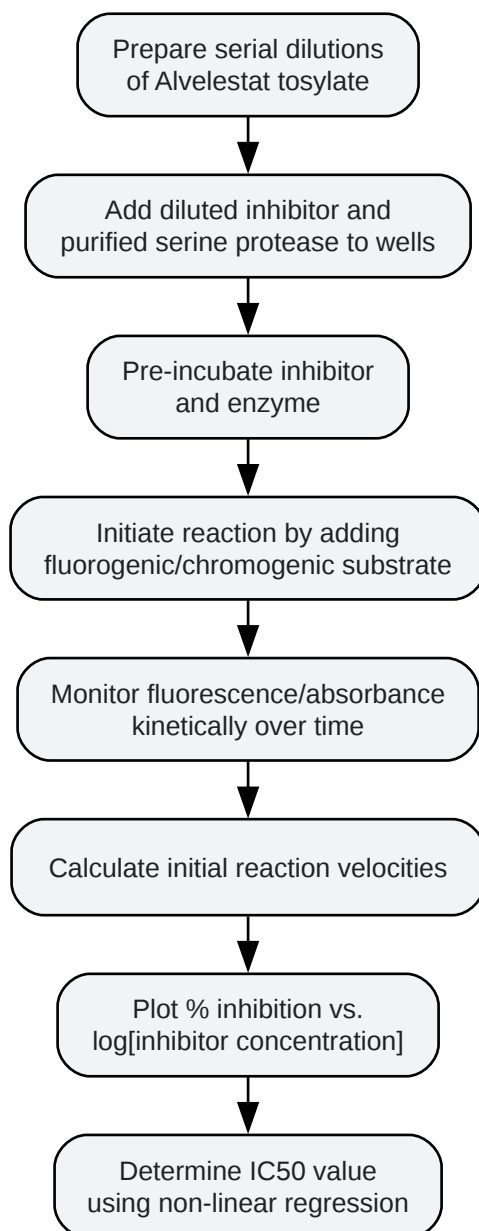
Objective: To determine the IC50 value of **Alvelestat tosylate** against a specific serine protease.

Materials:

- Purified serine protease (e.g., human neutrophil elastase, proteinase 3, cathepsin G, etc.)
- **Alvelestat tosylate** stock solution (typically in DMSO)
- Fluorogenic or chromogenic substrate specific to the protease being assayed
- Assay buffer (e.g., Tris-HCl or HEPES buffer at optimal pH for the enzyme)
- 96-well microplates (black plates for fluorescent assays)
- Microplate reader capable of kinetic fluorescence or absorbance measurements

Procedure:

Experimental Workflow



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References

- 1. selleckchem.com [selleckchem.com]
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